1,3-Diacetylbenzol

Übersicht

Beschreibung

1,3-Diacetylbenzene, also known as 1,3-Benzenedicarboxylic acid, is a cyclic organic compound used in a variety of scientific applications. It is a colorless, crystalline solid with a faint odor. It is highly soluble in water and is used in a variety of laboratory experiments. The compound has been studied extensively in the fields of chemistry, biochemistry, and pharmacology. In addition, it has been used as a starting material in the synthesis of a wide range of organic compounds.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

1,3-Diacetylbenzol ist ein wichtiger Rohstoff und Zwischenprodukt in der organischen Synthese . Es kann zur Synthese einer Vielzahl organischer Verbindungen verwendet werden, was zur Entwicklung neuer Materialien und Pharmazeutika beiträgt.

Herstellung von polyhydroxylierten Analogen

This compound wurde bei der Herstellung von polyhydroxylierten Analogen verwendet . Diese Analoga haben potenzielle Anwendungen in verschiedenen Bereichen, darunter die medizinische Chemie und die Materialwissenschaft.

Forschung in der Neuropathologie

Interessanterweise wurde festgestellt, dass this compound neuropathologische Veränderungen im zentralen und peripheren Nervensystem von Nagetieren induziert . Dies macht es zu einem wertvollen Werkzeug für die Untersuchung neurologischer Erkrankungen und die Prüfung potenzieller Behandlungen.

Zellkultur und Transfektion

This compound wird in Zellkultur- und Transfektionsanwendungen verwendet . Es kann zur Untersuchung des Zellverhaltens und der Genexpression verwendet werden, was zu unserem Verständnis von Zellprozessen und Krankheitsmechanismen beiträgt.

Durchflusszytometrie

In der Durchflusszytometrie kann this compound als fluoreszierende Sonde verwendet werden . Dies ermöglicht es Forschern, Zellpopulationen anhand ihrer physikalischen und chemischen Eigenschaften zu analysieren.

Krebsforschung

This compound wird auch in der Krebsforschung verwendet . Es kann zur Untersuchung der Mechanismen der Krebsentwicklung und -progression sowie zur Prüfung potenzieller Krebsmedikamente verwendet werden.

Wirkmechanismus

Target of Action

It is believed to interact with the active sites of enzymes and other biological molecules, inducing alterations in their structure and functionality .

Mode of Action

1,3-Diacetylbenzene, being a δ-diketone, is thought to engage with its targets by binding to their active sites. This interaction can lead to changes in the structure and functionality of these targets .

Biochemical Pathways

It has been used in the preparation of polyhydroxylated analogs

Pharmacokinetics

Its solubility in ethanol, benzene, and chloroform suggests that it may be well-absorbed and distributed in the body. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

1,3-Diacetylbenzene has been reported to induce neuropathological changes in the rodent central and peripheral nervous systems

Action Environment

It is known that the compound should be stored at temperatures between 2-8°c , indicating that temperature may play a role in its stability

Safety and Hazards

Zukünftige Richtungen

1,3-Diacetylbenzene is used in the synthesis of chalcone derivatives, which have shown promise as future drug candidates due to their various pharmacological properties . Therefore, the future directions of 1,3-Diacetylbenzene could involve further exploration of its potential uses in medicinal chemistry.

Eigenschaften

IUPAC Name |

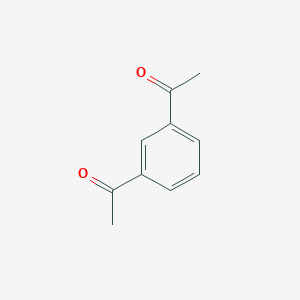

1-(3-acetylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7(11)9-4-3-5-10(6-9)8(2)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHOFVSNWYPAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218060 | |

| Record name | Benzene-1,3-bis(acetyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6781-42-6 | |

| Record name | 1,3-Diacetylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6781-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,3-bis(acetyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006781426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene-1,3-bis(acetyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,3-bis(acetyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 1,3-Diacetylbenzene has the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol. Spectroscopic data, including vibrational assignments aided by density functional calculations, is available. [] Additionally, dielectric relaxation measurements have been performed on 1,3-diacetylbenzene in benzene and carbon tetrachloride solutions. []

A: Yes, 1,3-diacetylbenzene has been used as a monomer in the synthesis of Schiff's-base polymers. Condensation reactions with 1,5-diaminoanthraquinone in the presence of 1,3-diacetylbenzene yield polymers with varying solubilities depending on the reaction conditions. [] These polymers exhibit interesting properties, including solubility in strong acids or organic solvents like N,N-dimethylacetamide. []

A: The carbonyl groups in 1,3-diacetylbenzene play a crucial role in its ability to form cocrystals. Specifically, they act as hydrogen-bond acceptors, interacting with molecules containing terminal alkynes, like 1,4-diethynylbenzene, via strong nonconventional C–H⋯O hydrogen bonds. This interaction contributes significantly to the stability of the resulting cocrystal structures. []

A: Yes, 1,3-diacetylbenzene serves as a valuable starting material in the synthesis of various heterocyclic compounds. For instance, it reacts with bisthiosemicarbazide derivatives to produce a series of bisthiosemicarbazone ligands. [] These ligands have shown potential in coordination chemistry, enabling the selective formation of dihelicate or mesocate complexes depending on the metal ion used. []

A: 1,3-Diacetylbenzene acts as a key precursor for synthesizing binucleating ligands incorporating terdendate N-N-N or N-C-N binding sites. These ligands are incorporated into the backbone of polyquinoline polymers through reactions with diamines like 4,4'-diamino-3,3'-bis(p-methoxybenzoyl)diphenyl sulfide. [] The resulting polymers exhibit intriguing properties, including the ability to form macromolecular complexes with metal ions like Os++. []

A: Yes, research has explored the potential of 1,3-diacetylbenzene derivatives as trypanocidal agents. Notably, 1,3-diacetylbenzene bis(guanylhydrazone) exhibited promising activity against Trypanosoma brucei infections in mice, with an efficacy comparable to the standard trypanocide diminazene aceturate. [] This finding highlights the potential of 1,3-diacetylbenzene derivatives as lead compounds for developing new trypanocidal drugs. [, ]

A: Structure-activity relationship (SAR) studies on 1,3-diacetylbenzene bis(guanylhydrazone) analogues revealed that substitutions on the aromatic ring and modifications to the guanylhydrazone side chain significantly impact the trypanocidal activity. For instance, introducing an amino or acetamido group at the 5-position of the benzene ring enhanced the activity compared to the unsubstituted compound. [] Conversely, ring substitutions adjacent to the guanylhydrazone moieties consistently diminished the activity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.